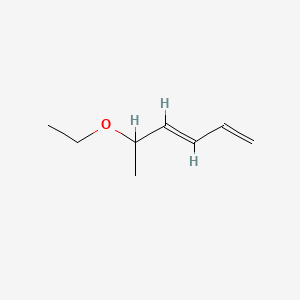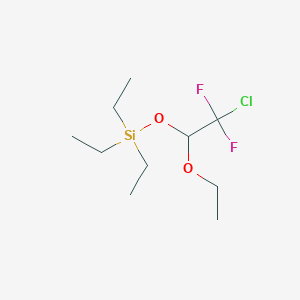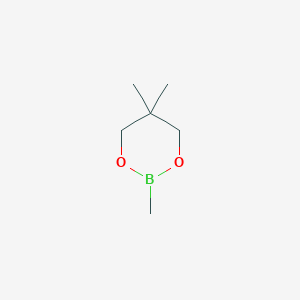
2,5,5-Trimethyl-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,5,5-Trimethyl-1,3,2-dioxaborinane typically involves the reaction of boronic acids with diols under dehydrating conditions. One common method is the reaction of boronic acid with 2,2,4-trimethyl-1,3-pentanediol, which results in the formation of the dioxaborinane ring . The reaction is usually carried out in the presence of a dehydrating agent such as toluene or xylene, and the product is purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
2,5,5-Trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form boranes.
Substitution: It can undergo substitution reactions with nucleophiles to form new boron-containing compounds.
Hydroboration: It can participate in hydroboration reactions with alkenes and alkynes, forming organoboron compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,5,5-Trimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and ceramics.
Mécanisme D'action
The mechanism of action of 2,5,5-Trimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating various chemical transformations. In hydroboration reactions, for example, the boron atom coordinates with the alkene or alkyne, leading to the formation of a boronate ester .
Comparaison Avec Des Composés Similaires
2,5,5-Trimethyl-1,3,2-dioxaborinane can be compared with other boron-containing heterocycles such as:
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar in structure but with a phenyl group instead of a trimethyl group.
Bis(neopentyl glycolato)diboron: A dimeric boron compound used in similar applications.
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: Contains a vinyl group, making it more reactive in certain types of reactions.
The uniqueness of this compound lies in its specific reactivity and stability, which make it suitable for a wide range of applications in both research and industry.
Propriétés
Formule moléculaire |
C6H13BO2 |
|---|---|
Poids moléculaire |
127.98 g/mol |
Nom IUPAC |
2,5,5-trimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C6H13BO2/c1-6(2)4-8-7(3)9-5-6/h4-5H2,1-3H3 |
Clé InChI |
ASRDINLIZIEEFA-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


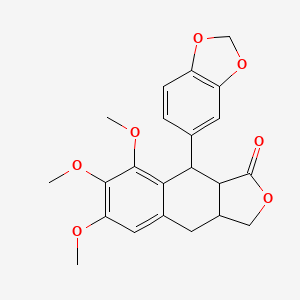
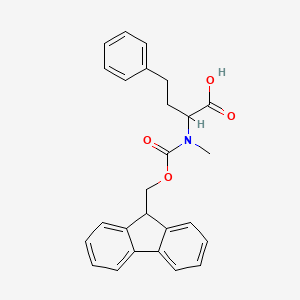
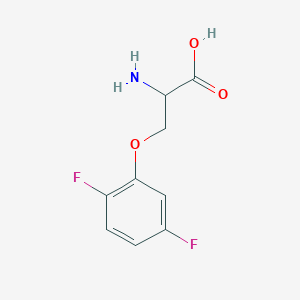
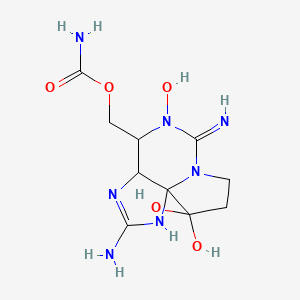
![2-Chloro-6-[(3-phenylbutyl)amino]benzamide](/img/structure/B12306215.png)
![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B12306227.png)
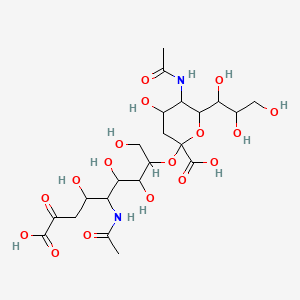

![N-[1-(3-methoxyphenyl)ethyl]-4-(pyridin-4-yl)benzamide](/img/structure/B12306241.png)
![2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol](/img/structure/B12306242.png)
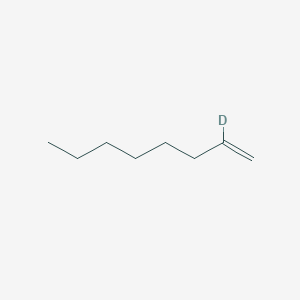
![(2S)-2-[(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}phenyl)formamido]-4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]butanoic acid](/img/structure/B12306252.png)
